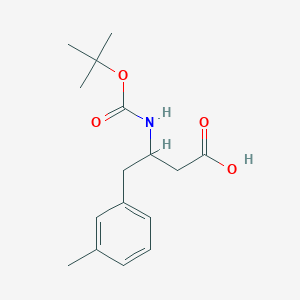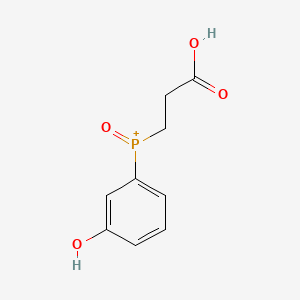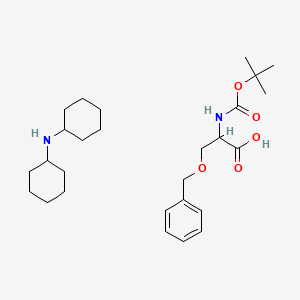
N-Boc-O-benzyl-L-serine DCHA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BOC-SER(BZL)-OH DCHA: is a compound used primarily in peptide synthesis. It is a derivative of serine, an amino acid, and is protected by a tert-butyloxycarbonyl (BOC) group. The compound is often used in solid-phase peptide synthesis due to its stability and ease of removal under acidic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BOC-SER(BZL)-OH DCHA typically involves the protection of the serine amino group with a BOC group. This is achieved by reacting serine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The benzyl group is introduced to protect the hydroxyl group of serine. The final product is obtained after purification .
Industrial Production Methods: Industrial production of BOC-SER(BZL)-OH DCHA follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: BOC-SER(BZL)-OH DCHA undergoes several types of reactions, including:
Deprotection Reactions: Removal of the BOC group using strong acids like trifluoroacetic acid (TFA).
Substitution Reactions: The benzyl group can be removed via catalytic hydrogenation.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group.
Hydrogenation: Palladium on carbon (Pd/C) is used for the removal of the benzyl group.
Major Products Formed:
Deprotection: The removal of the BOC group yields serine with a free amino group.
Hydrogenation: The removal of the benzyl group yields serine with a free hydroxyl group.
Aplicaciones Científicas De Investigación
Chemistry: BOC-SER(BZL)-OH DCHA is widely used in peptide synthesis as a protected amino acid. It allows for the stepwise construction of peptides by preventing unwanted side reactions .
Biology: In biological research, this compound is used to synthesize peptides that are used in various assays and studies, including enzyme-substrate interactions and protein-protein interactions .
Medicine: In medicinal chemistry, BOC-SER(BZL)-OH DCHA is used to synthesize peptide-based drugs and therapeutic agents. It is also used in the development of diagnostic tools .
Industry: Industrially, this compound is used in the large-scale synthesis of peptides for pharmaceuticals and biotechnology applications .
Mecanismo De Acción
The mechanism of action of BOC-SER(BZL)-OH DCHA primarily involves its role as a protected amino acid in peptide synthesis. The BOC group protects the amino group of serine, preventing it from reacting during the peptide chain assembly. The benzyl group protects the hydroxyl group, ensuring that it remains unreactive until the desired stage of synthesis. The removal of these protecting groups is achieved through specific chemical reactions, allowing for the controlled synthesis of peptides .
Comparación Con Compuestos Similares
BOC-ALA-OH: Another BOC-protected amino acid used in peptide synthesis.
BOC-GLY-OH: A BOC-protected glycine derivative used similarly in peptide synthesis.
Uniqueness: BOC-SER(BZL)-OH DCHA is unique due to its dual protection of both the amino and hydroxyl groups of serine. This dual protection allows for greater control and specificity in peptide synthesis, making it a valuable tool in both research and industrial applications .
Propiedades
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(19)16-12(13(17)18)10-20-9-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18);11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAQPSNBIGNDII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3-Hydroxy-3-methyloct-1-enyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B13398586.png)
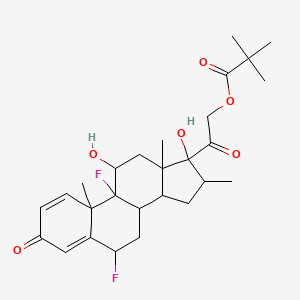
![Ethyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]pyridine-3-sulfinate](/img/structure/B13398589.png)

![(2-chloro-4-phenoxyphenyl)-[4-[[6-(hydroxymethyl)oxan-3-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]methanone](/img/structure/B13398597.png)
![3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(4R,5S,6R)-5-[(4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13398600.png)
![Ferrocene, [1-(dimethylamino)ethyl]-](/img/structure/B13398602.png)
![2-[2-(2,5-Dimethylphospholan-1-yl)phenyl]-1,3-dioxolane](/img/structure/B13398603.png)
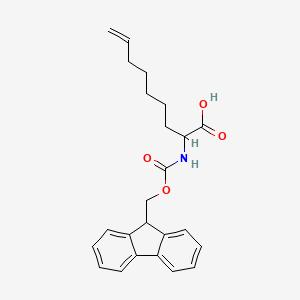
![sodium;(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13398613.png)

